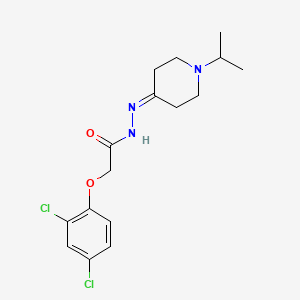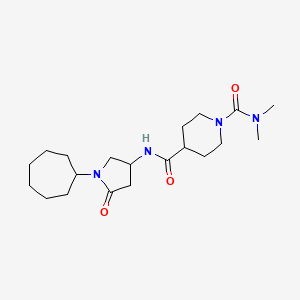![molecular formula C19H25NO2 B6125612 1,1'-[(4-biphenylylmethyl)imino]di(2-propanol)](/img/structure/B6125612.png)
1,1'-[(4-biphenylylmethyl)imino]di(2-propanol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-[(4-biphenylylmethyl)imino]di(2-propanol), commonly known as BINOL, is a chiral compound that has been extensively used in asymmetric catalysis. It was first synthesized in 1972 by Noyori and his team, and since then, it has become a popular ligand for various catalytic reactions.
Wirkmechanismus
The mechanism of action of BINOL-based catalysts is still not fully understood. However, it is believed that the chiral environment created by the BINOL ligand plays a crucial role in controlling the stereochemistry of the reaction. The BINOL ligand can interact with the substrate through hydrogen bonding, pi-stacking, and other non-covalent interactions, leading to the formation of a highly selective and efficient catalyst.
Biochemical and physiological effects:
BINOL has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have antioxidant and anti-inflammatory properties. It has also been shown to have a protective effect on the liver and to improve insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
BINOL-based catalysts have several advantages for lab experiments, including high selectivity, high efficiency, and easy recovery of the catalyst. However, they also have some limitations, including the high cost of the ligand, the difficulty of synthesizing some BINOL derivatives, and the limited scope of reactions that can be catalyzed by BINOL-based catalysts.
Zukünftige Richtungen
There are several future directions for research on BINOL. One area of interest is the development of new BINOL derivatives with improved catalytic properties. Another area is the application of BINOL-based catalysts in new types of reactions, such as C-H activation and asymmetric photoredox catalysis. Finally, there is a need for more research on the biochemical and physiological effects of BINOL and its derivatives, as well as their potential applications in medicine and biotechnology.
Conclusion:
In conclusion, BINOL is a chiral compound that has found extensive use in asymmetric catalysis. It has been synthesized through a number of methods and has been shown to be highly effective in a range of reactions. BINOL-based catalysts have several advantages for lab experiments, but also have some limitations. Future research on BINOL will focus on the development of new derivatives, the application of BINOL-based catalysts in new types of reactions, and the study of its biochemical and physiological effects.
Synthesemethoden
BINOL can be synthesized through a number of methods, including the Noyori method, the Arndt-Eistert method, and the Ugi reaction. The most commonly used method is the Noyori method, which involves the reaction of 4,4'-dichlorobenzophenone with isopropanol in the presence of a base and a chiral amine catalyst.
Wissenschaftliche Forschungsanwendungen
BINOL has been widely used in asymmetric catalysis, including in the synthesis of chiral compounds, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of optically active polymers and materials. BINOL-based catalysts have been shown to be highly effective in a range of reactions, including hydrogenation, epoxidation, and aldol reactions.
Eigenschaften
IUPAC Name |
1-[2-hydroxypropyl-[(4-phenylphenyl)methyl]amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15(21)12-20(13-16(2)22)14-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-11,15-16,21-22H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKXWTATDWYAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC=C(C=C1)C2=CC=CC=C2)CC(C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,4-dimethoxyphenyl)[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanone](/img/structure/B6125533.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide](/img/structure/B6125543.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-2-methylpropanamide](/img/structure/B6125549.png)
![2-(4-iodophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B6125559.png)

![4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione](/img/structure/B6125571.png)

![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone](/img/structure/B6125599.png)
![1-[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6125608.png)

![1-[cyclohexyl(methyl)amino]-3-(2-{[[(1-ethyl-1H-imidazol-2-yl)methyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6125625.png)
![N-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6125627.png)
![3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B6125633.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B6125637.png)